Cas no 1783531-69-0 (2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine)
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine
- Z2733057911
- 2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine
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- Inchi: 1S/C9H10Cl2N2/c1-9(2)3-5-6(4-9)12-8(11)13-7(5)10/h3-4H2,1-2H3
- InChI Key: PEYXXCVXEIAINQ-UHFFFAOYSA-N
- SMILES: ClC1=C2C(CC(C)(C)C2)=NC(=N1)Cl
Computed Properties
- Exact Mass: 216.0221037 g/mol
- Monoisotopic Mass: 216.0221037 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 25.8
- Molecular Weight: 217.09
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26860916-0.05g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 0.05g |
$312.0 | 2025-03-20 | |
| Enamine | EN300-26860916-0.1g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 0.1g |
$466.0 | 2025-03-20 | |
| Enamine | EN300-26860916-0.25g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 0.25g |
$666.0 | 2025-03-20 | |
| Enamine | EN300-26860916-0.5g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 0.5g |
$1046.0 | 2025-03-20 | |
| Enamine | EN300-26860916-1.0g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 1.0g |
$1343.0 | 2025-03-20 | |
| Enamine | EN300-26860916-2.5g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 2.5g |
$2631.0 | 2025-03-20 | |
| Enamine | EN300-26860916-5.0g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 5.0g |
$3894.0 | 2025-03-20 | |
| Enamine | EN300-26860916-10.0g |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95.0% | 10.0g |
$5774.0 | 2025-03-20 | |
| 1PlusChem | 1P024SL5-50mg |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95% | 50mg |
$448.00 | 2024-06-18 | |
| 1PlusChem | 1P024SL5-100mg |
2,4-dichloro-6,6-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine |
1783531-69-0 | 95% | 100mg |
$638.00 | 2024-06-18 |
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine
2,4-Dichloro-6,6-Dimethyl-5,7-Dihydrocyclopenta[d]Pyrimidine: A Comprehensive Overview
The compound 2,4-Dichloro-6,6-Dimethyl-5,7-Dihydrocyclopenta[d]Pyrimidine (CAS No. 1783531-69-0) is a structurally unique heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrimidines, which are well-known for their roles in nucleic acids and their derivatives. The cyclopenta[d]pyrimidine framework introduces additional complexity and functionality to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The presence of chlorine atoms at positions 2 and 4 introduces electron-withdrawing effects, which can influence the molecule's reactivity and pharmacokinetic properties. Additionally, the dimethyl groups at position 6 provide steric bulk, potentially enhancing stability or bioavailability. These structural features make 2,4-Dichloro-6,6-Dimethyl-5,7-Dihydrocyclopenta[d]Pyrimidine a promising candidate for further exploration in medicinal chemistry.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of a suitable pyrimidine derivative. Researchers have employed various strategies, including ring-closing metathesis and Michael addition, to construct the cyclopentapyrimidine framework. The use of these advanced techniques has not only improved the yield but also facilitated the incorporation of functional groups at specific positions. For instance, recent advancements in transition metal catalysis have enabled precise control over the stereochemistry of the molecule.
In terms of pharmacological activity, preliminary studies suggest that 2,4-Dichloro-6,6-Dimethyl-5,7-Dihydrocyclopenta[d]Pyrimidine exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. This makes it a potential lead compound for anti-inflammatory drug development. Furthermore, its ability to interact with specific receptors has been explored through computational modeling techniques such as molecular docking, which provides insights into its binding affinity and selectivity.
The application of this compound extends beyond pharmacology. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on its potential as a building block for constructing advanced materials with tailored optical and electrical properties. For example, studies have demonstrated that derivatives of this compound can exhibit luminescent properties under UV irradiation.
From an environmental perspective, understanding the degradation pathways of 2,4-Dichloro-6,6-Dimethyl-5,7-Dihydrocyclopenta[d]Pyrimidine is crucial for assessing its environmental impact. Recent investigations have revealed that under aerobic conditions, the compound undergoes hydroxylation at specific positions before further degradation occurs. This information is essential for designing sustainable synthetic routes and waste management strategies.
In conclusion, 2,4-Dichloro-6,6-Dimethyl-5,7-Dihydrocyclopenta[d]Pyrimidine (CAS No. 1783531-69-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it a valuable tool for researchers in chemistry and pharmacology. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.
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